molecular formula C14H26N2O3 B2389913 (6R,7S)-tert-butyl 7-amino-1-oxa-4-azaspiro[5.5]undecane-4-carboxylate CAS No. 1932808-85-9

(6R,7S)-tert-butyl 7-amino-1-oxa-4-azaspiro[5.5]undecane-4-carboxylate

Cat. No. B2389913
CAS RN: 1932808-85-9
M. Wt: 270.373
InChI Key: UVNQOHDCZZUHKK-SMDDNHRTSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “(6R,7S)-tert-butyl 7-amino-1-oxa-4-azaspiro[5.5]undecane-4-carboxylate” is a spirocyclic compound, which means it has two rings that share a single atom . The “oxa” in the name suggests the presence of an oxygen atom in the ring structure, and “aza” indicates a nitrogen atom . The “tert-butyl” and “carboxylate” groups are common functional groups in organic chemistry .


Molecular Structure Analysis

The molecular structure of this compound, as suggested by its name, would be a spirocyclic structure with an oxygen atom and a nitrogen atom in the rings . The presence of the “tert-butyl” and “carboxylate” groups would also influence the overall structure .


Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by the functional groups present. The amino and carboxylate groups are both reactive and could participate in various chemical reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure and functional groups . For example, the presence of polar functional groups like carboxylate and amino groups could enhance its solubility in polar solvents .

Scientific Research Applications

Antibacterial and Antimicrobial Properties

This compound belongs to the class of cephalosporin antibiotics. Its unique structure includes a spirocyclic system, which can enhance its antibacterial activity. Researchers have explored its potential as an antimicrobial agent against various Gram-positive and Gram-negative bacteria. Studies have investigated its efficacy in inhibiting bacterial cell wall synthesis by targeting penicillin-binding proteins (PBPs). Further research could focus on optimizing its antibacterial spectrum and understanding its mechanism of action .

Pharmacokinetics and Drug Delivery

Understanding the pharmacokinetics of this compound is crucial for its clinical use. Researchers have studied its absorption, distribution, metabolism, and excretion (ADME) properties. Investigations into its bioavailability, tissue distribution, and half-life can guide dosing regimens. Additionally, exploring novel drug delivery systems (such as nanoparticles or liposomes) could improve its therapeutic efficacy and reduce side effects .

Structure-Activity Relationship (SAR) Studies

Researchers have synthesized analogs and derivatives of this compound to explore SAR. By modifying specific functional groups, they aim to enhance its potency, selectivity, and safety profile. Investigating the impact of stereochemistry, substituents, and ring modifications on its biological activity can provide valuable insights for drug design .

Toxicology and Safety Assessment

Safety evaluation is essential before clinical trials. Toxicological studies assess its potential adverse effects, including hepatotoxicity, nephrotoxicity, and neurotoxicity. Researchers examine its impact on vital organs, cellular toxicity, and genotoxicity. Understanding the compound’s safety profile informs risk-benefit assessments for patient use .

Synthesis and Process Optimization

Efficient synthetic routes are crucial for large-scale production. Researchers have explored various synthetic strategies to access this compound. Optimizing reaction conditions, yield, and scalability is essential. Additionally, green chemistry approaches (such as solvent-free or microwave-assisted synthesis) could be investigated to reduce environmental impact .

Biochemical and Enzymatic Studies

Researchers have probed the interaction of this compound with enzymes, particularly PBPs. Investigating its binding affinity, kinetics, and inhibition mechanisms provides insights into its mode of action. Structural studies (X-ray crystallography or NMR) can reveal the binding site and guide rational drug design .

Veterinary Applications

Cephalosporins find use in veterinary medicine. Researchers have explored the efficacy of this compound against bacterial infections in animals. Investigating its safety, dosage, and pharmacokinetics in different species can inform veterinary treatment protocols .

Exploration of Novel Therapeutic Indications

Beyond antibacterial activity, researchers can explore other potential therapeutic applications. For example, investigating its anti-inflammatory, immunomodulatory, or anticancer properties could open new avenues. Collaborations with interdisciplinary teams can lead to innovative discoveries .

Mechanism of Action

Without specific context, it’s difficult to predict the exact mechanism of action of this compound. If it’s intended for use as a drug, its mechanism would depend on the specific biological target .

Safety and Hazards

The safety and hazards associated with this compound would depend on various factors, including its reactivity, toxicity, and handling procedures . It’s important to refer to the Material Safety Data Sheet (MSDS) for detailed safety information .

Future Directions

The future research directions involving this compound could be vast and would depend on its intended application. If it’s a novel compound, initial studies might focus on understanding its physical and chemical properties, reactivity, and potential uses .

properties

IUPAC Name

tert-butyl (6R,11S)-11-amino-1-oxa-4-azaspiro[5.5]undecane-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H26N2O3/c1-13(2,3)19-12(17)16-8-9-18-14(10-16)7-5-4-6-11(14)15/h11H,4-10,15H2,1-3H3/t11-,14+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVNQOHDCZZUHKK-SMDDNHRTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCOC2(C1)CCCCC2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CCO[C@@]2(C1)CCCC[C@@H]2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H26N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(6R,7S)-tert-butyl 7-amino-1-oxa-4-azaspiro[5.5]undecane-4-carboxylate

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